molecular formula C20H22Cl3N3O5S B4937764 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE CAS No. 303062-56-8

3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE

Cat. No.: B4937764
CAS No.: 303062-56-8
M. Wt: 522.8 g/mol
InChI Key: WDKRZKQOEIFHPP-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H22Cl3N3O5S This compound is notable for its unique structure, which includes multiple methoxy groups and a trichloroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide. The final step involves the reaction of this intermediate with 2-methoxyaniline and a carbothioylating agent under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The trichloroethyl moiety can be reduced to a simpler ethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or carboxylic acids, while reduction of the trichloroethyl moiety can produce ethyl derivatives .

Scientific Research Applications

3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
  • 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,6-DIBROMO-4-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
  • 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE

Uniqueness

The uniqueness of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to variations in the substituents on the aromatic ring .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl3N3O5S/c1-28-13-8-6-5-7-12(13)24-19(32)26-18(20(21,22)23)25-17(27)11-9-14(29-2)16(31-4)15(10-11)30-3/h5-10,18H,1-4H3,(H,25,27)(H2,24,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKRZKQOEIFHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303062-56-8
Record name 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
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